molecular formula C7H10F3NO2 B1444365 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone CAS No. 73193-62-1

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone

Cat. No.: B1444365
CAS No.: 73193-62-1
M. Wt: 197.15 g/mol
InChI Key: PBTYRDMHPNDRSR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.15 g/mol It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone typically involves the reaction of 3-hydroxypiperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Hydroxypiperidine+Trifluoroacetic anhydrideThis compound\text{3-Hydroxypiperidine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 3-Hydroxypiperidine+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an organic solvent such as chloroform or methanol, and the temperature is maintained at a moderate level to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone, also known by its CAS number 73193-62-1, is a fluorinated compound with significant potential in medicinal chemistry. Its unique structure includes a trifluoroacetyl group and a hydroxypiperidine moiety, which may contribute to its biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H10F3NO2
  • Molecular Weight : 197.15 g/mol
  • Structural Features : The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been hypothesized to interact with key molecular targets involved in cancer cell proliferation and survival.
  • Neuropharmacological Effects : The piperidine structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been studied for their potential effects on cognitive functions and neuroprotection.
  • Anti-inflammatory Properties : Some derivatives of piperidine are known for their anti-inflammatory effects. The hydroxyl group may enhance interactions with inflammatory mediators.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
PA1 (Ovarian)1.7Induction of apoptosis
MCF-7 (Breast)6.5Inhibition of cell proliferation
HeLa (Cervical)4.0Disruption of mitochondrial function

These results indicate that the compound may be particularly effective against ovarian and breast cancer cells.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Current research is focused on:

  • Animal Models : Evaluating the efficacy and toxicity in rodent models.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Safety Profile

Safety assessments indicate that while the compound shows significant biological activity, it also presents some risks:

Hazard TypeDescription
Acute ToxicityModerate toxicity observed in preliminary tests
Irritation PotentialSkin and eye irritant based on chemical structure

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(12)4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYRDMHPNDRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225365
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73193-62-1
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73193-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (1.31 mL, 11.0 mmol) and triethylamine (1.68 mL, 12.0 mmol) were added to 3-hydroxypiperidine (1.01 g, 10.0 mmol) in ethanol (10 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, the reaction mixture was concentrated and water was added. The mixture was then extracted with ethyl acetate and the extract washed with brine and dried over magnesium sulfate. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1) gave 1.68 g (85%) of the desired compound as a colorless oil.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone

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